molecular formula C5H8Cl2O B1626232 4-Chloro-2-methylbutanoyl Chloride CAS No. 51708-72-6

4-Chloro-2-methylbutanoyl Chloride

Cat. No. B1626232
CAS RN: 51708-72-6
M. Wt: 155.02 g/mol
InChI Key: LJXFUBMDMUVZKA-UHFFFAOYSA-N
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Description

4-Chloro-2-methylbutanoyl Chloride is a chemical compound with the CAS Number: 51708-72-6 . It has a molecular weight of 155.02 and its IUPAC name is this compound . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of this compound can be achieved through several methods. One such method involves the chlorination of gamma-butyrolactone in the presence of inorganic or organic solvents, under the function of an organic amine catalyst at a temperature of 50-180°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H8Cl2O/c1-4(2-3-6)5(7)8/h4H,2-3H2,1H3 . This code provides a unique identifier for the molecular structure of this compound.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 155.02 .

Scientific Research Applications

1. Chemical Reactions and Ionization Studies

4-Chloro-2-methylbutanoyl chloride has been a subject of study in various chemical reactions and ionization processes. Research by Farcasiu, Miller, and Sharma (1990) focused on the rearrangement and cyclization in the ionization of the 4-chloro-3-methylbutanoyl ion. This research highlighted the formation of primary alkyl acyl dications and the subsequent reactions involving methyl and hydrogen shifts (Farcasiu, Miller, & Sharma, 1990).

2. Insecticide Synthesis

In the field of agriculture, this compound has been utilized in the synthesis of new insecticides. Rong (2008) synthesized two new compounds using this chemical, demonstrating significant acaricidal activities in preliminary bioassays (Rong, 2008).

3. Studies in Polymerization Processes

This compound has also been significant in the study of polymerization processes. Puskas and Lanzendörfer (1998) investigated the reaction order of TiCl4 in the living polymerization of isobutylene, using derivatives of this compound as part of their study (Puskas & Lanzendörfer, 1998).

4. Application in Synthesis of Pharmaceutical Intermediates

This compound is also used in the synthesis of pharmaceutical intermediates. For instance, Zhang et al. (2009) utilized it in the synthesis of methyl 2-hydroxy-4-oxo-4-(substituted phenyl)butanoates, important intermediates for the synthesis of biologically active compounds including ACE inhibitors (Zhang, Khan, Gong, & Lee, 2009).

5. Analytical Chemistry and Chromatography

In analytical chemistry, this compound plays a role in chromatographic studies. De Marco et al. (1989) reported on a high-performance liquid chromatographic assay for the determination of 4-amino-1-hydroxybutane-1,1-diphosphonic acid monosodium salt trihydrate, where derivatives of this compound were used as part of the analytical process (De Marco, Biffar, Reed, & Brooks, 1989)

Safety and Hazards

This compound is classified as dangerous, with hazard statements including H227, H302, H314, and H335 . These indicate that it is a highly flammable liquid and vapor, can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

4-Chloro-2-methylbutanoyl Chloride is a chemical compound that primarily targets the benzylic position in organic compounds . The benzylic position is the carbon atom adjacent to the aromatic ring, and it plays a crucial role in various chemical reactions .

Mode of Action

The compound interacts with its targets through nucleophilic substitution reactions . In these reactions, a nucleophile (a molecule or ion that donates an electron pair) replaces a group in another molecule . The compound can participate in both SN1 and SN2 reactions, depending on the nature of the substrate . In SN1 reactions, the reaction proceeds via a carbocation intermediate, while in SN2 reactions, the reaction occurs in a single step .

Biochemical Pathways

For instance, it may participate in the synthesis of complex organic molecules, where it can act as an electrophile, accepting electrons from nucleophiles .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific biochemical context. In general, its reactivity allows it to participate in various chemical reactions, potentially leading to the synthesis of new compounds or the modification of existing ones .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other reactive species can affect its reactivity. Additionally, factors such as temperature, pH, and solvent can also influence its stability and reactivity .

properties

IUPAC Name

4-chloro-2-methylbutanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Cl2O/c1-4(2-3-6)5(7)8/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJXFUBMDMUVZKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20548959
Record name 4-Chloro-2-methylbutanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20548959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51708-72-6
Record name 4-Chloro-2-methylbutanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20548959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-2-methylbutanoyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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